molecular formula C16H15N3O B12123215 benzimidazol-5-yl-N-(2,3-dimethylphenyl)carboxamide

benzimidazol-5-yl-N-(2,3-dimethylphenyl)carboxamide

Cat. No.: B12123215
M. Wt: 265.31 g/mol
InChI Key: SVMUEYZNKNFVNT-UHFFFAOYSA-N
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Description

Benzimidazol-5-yl-N-(2,3-dimethylphenyl)carboxamide is a compound belonging to the benzimidazole class of heterocyclic aromatic organic compounds Benzimidazoles are characterized by a fusion of benzene and imidazole rings, which confer unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazol-5-yl-N-(2,3-dimethylphenyl)carboxamide typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. One common method includes the reaction of o-phenylenediamine with 2,3-dimethylbenzoic acid under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the cyclization process.

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Benzimidazol-5-yl-N-(2,3-dimethylphenyl)carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated benzimidazole derivatives with nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Benzimidazol-5-yl-N-(2,3-dimethylphenyl)carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of benzimidazol-5-yl-N-(2,3-dimethylphenyl)carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the suppression of microbial growth.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a wide range of biological activities.

    2,3-Dimethylbenzimidazole: A derivative with similar structural features but different biological properties.

    N-(2,3-Dimethylphenyl)benzamide: Another related compound with distinct chemical and biological characteristics.

Uniqueness

Benzimidazol-5-yl-N-(2,3-dimethylphenyl)carboxamide stands out due to its specific substitution pattern, which can confer unique biological activities and chemical reactivity. The presence of the 2,3-dimethylphenyl group can enhance its binding affinity to certain molecular targets, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C16H15N3O/c1-10-4-3-5-13(11(10)2)19-16(20)12-6-7-14-15(8-12)18-9-17-14/h3-9H,1-2H3,(H,17,18)(H,19,20)

InChI Key

SVMUEYZNKNFVNT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC3=C(C=C2)N=CN3)C

Origin of Product

United States

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